molecular formula C10H15NO4S4 B12123718 1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

Cat. No.: B12123718
M. Wt: 341.5 g/mol
InChI Key: HYXGXPXNFWQTCK-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a complex organic compound featuring sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrothiophene-1,1-dioxide with a suitable carbamodithioate precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen atoms, potentially converting the sulfone groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong bonds with metal ions or other nucleophilic sites, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxido-2,3-dihydrothiophene: A simpler analog that lacks the carbamodithioate group.

    Tetrahydrothiophene-1,1-dioxide: Another related compound with similar sulfur-oxygen functionalities.

    Carbamodithioates: A broader class of compounds that share the carbamodithioate functional group.

Uniqueness

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is unique due to the combination of its sulfur-oxygen framework and the carbamodithioate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula : C₈H₉N₂O₄S₂
Molecular Weight : 237.29 g/mol
CAS Number : 17115-51-4
Density : 1.5 ± 0.1 g/cm³
Boiling Point : 393.3 ± 35.0 °C at 760 mmHg
Melting Point : Not available

Biological Activity

The biological activity of the compound has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains and fungi. The specific compound has been noted for its effectiveness against Gram-positive bacteria, which are typically more resistant to antibiotics.

Anticancer Properties

In vitro studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, potentially through the generation of reactive oxygen species (ROS) which disrupt cellular homeostasis.

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
  • Cytotoxicity in Cancer Cell Lines :
    • In a series of experiments conducted on HeLa and MCF-7 cell lines, the compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, suggesting significant anticancer potential.

Structure-Activity Relationship (SAR)

The biological activities of thiophene derivatives can often be correlated with their structural features. The presence of the dioxido group enhances electron-withdrawing properties, which may contribute to increased reactivity and biological activity.

Compound Activity Type IC50/MIC Values
1,1-Dioxido-2,3-dihydrothiophen-3-yl methylcarbamodithioateAntimicrobialMIC = 32 µg/mL
1,1-Dioxido-2,3-dihydrothiophen-3-yl methylcarbamodithioateAnticancer (HeLa)IC50 = 25 µg/mL
1,1-Dioxido-2,3-dihydrothiophen-3-yl methylcarbamodithioateAnticancer (MCF-7)IC50 = 30 µg/mL

Properties

Molecular Formula

C10H15NO4S4

Molecular Weight

341.5 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

InChI

InChI=1S/C10H15NO4S4/c1-11(8-2-4-18(12,13)6-8)10(16)17-9-3-5-19(14,15)7-9/h3,5,8-9H,2,4,6-7H2,1H3

InChI Key

HYXGXPXNFWQTCK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)SC2CS(=O)(=O)C=C2

Origin of Product

United States

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